Citronellyl nitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

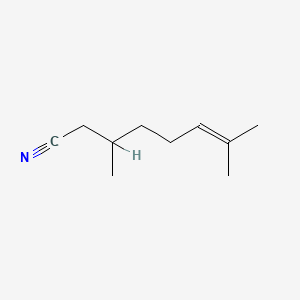

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDAKBBUYMYKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052155 | |

| Record name | 3,7-Dimethyloct-6-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 6-Octenenitrile, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

51566-62-2 | |

| Record name | Citronellyl nitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51566-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl nitrile, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051566622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octenenitrile, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloct-6-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-6-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL NITRILE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP9AT16H16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Citronellyl Nitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl nitrile, also known by its IUPAC name 3,7-dimethyloct-6-enenitrile, is a synthetic fragrance ingredient valued for its fresh, citrusy, and slightly green aroma.[1][2] It serves as a stable and versatile component in a wide array of applications, including perfumes, cosmetics, soaps, and detergents.[3][4] Its chemical stability, particularly in alkaline conditions, makes it a preferred substitute for the less stable citronellal.[5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and a logical workflow for its synthesis and characterization.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇N | [6][7] |

| Molecular Weight | 151.25 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [6][8] |

| Odor | Fresh, lemon, citrus, metallic, waxy, floral | [6][9] |

| Boiling Point | 91.5-92 °C @ 11 Torr; 231 °C @ 760 mmHg | [8][10] |

| Density | 0.8332 - 0.855 g/cm³ @ 25 °C | [9][10][11] |

| Refractive Index | 1.440 - 1.460 @ 20 °C | [9][11] |

| Flash Point | > 93.33 °C (Closed Cup) | [9][11] |

| Vapor Pressure | 4.81 Pa @ 20 °C; 0.1 mmHg @ 20 °C | [10][11] |

| Water Solubility | 119 mg/L @ 20 °C | [10] |

| LogP (n-octanol/water) | 3.1 - 3.55 @ 23 °C | [10][12] |

| Purity (by GC) | ≥98.5% | [6] |

Experimental Protocols

The determination of the physicochemical properties of this compound requires standardized experimental procedures to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in the Thiele tube containing heating oil, making sure the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13][14]

Determination of Density (Oscillating U-tube Method - ASTM D4052)

This method utilizes a digital density meter for a precise measurement.[3][15]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or automated sampler

-

Thermostatic control for the measuring cell

Procedure:

-

The digital density meter is calibrated with two reference standards (e.g., dry air and pure water) at the desired temperature (e.g., 25 °C).

-

A small volume of this compound is introduced into the oscillating U-tube, ensuring no air bubbles are present.[6]

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used in conjunction with the calibration data to automatically calculate and display the density of the sample.[4][6]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium lamp or white light with dispersion compensation)

-

Dropper

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

The temperature of the prisms is regulated to the desired temperature (e.g., 20 °C) using the circulating water bath.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The two prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the control knob is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If using white light, the dispersion compensator is adjusted to eliminate any color fringe.

-

The refractive index is read directly from the instrument's scale.[16][17]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of the liquid will ignite.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Thermometer

-

Ignition source (gas flame or electric igniter)

Procedure:

-

The sample cup of the apparatus is filled with this compound to the marked level.

-

The lid is placed on the cup, and the thermometer and ignition source are positioned correctly.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied by dipping it into the vapor space of the cup through the shutter mechanism.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.[18][19]

Determination of Water Solubility (Flask Method - OECD 105)

This method is suitable for substances with a solubility above 10⁻² g/L.[20][21]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

-

A volume of distilled water is placed in the flask and allowed to reach thermal equilibrium in the constant temperature bath (e.g., 20 °C).

-

An excess amount of this compound is added to the water.

-

The mixture is stirred for a sufficient time to reach equilibrium (preliminary tests can determine this time).

-

The mixture is then centrifuged or filtered to separate the undissolved nitrile.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method like Gas Chromatography.[10][22]

Determination of Partition Coefficient (n-octanol/water) (HPLC Method - OECD 117)

This method estimates the LogP value based on the retention time in a reversed-phase HPLC system.[8][23]

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase (e.g., methanol/water mixture)

-

Reference substances with known LogP values

Procedure:

-

A calibration curve is generated by injecting a series of reference substances with known LogP values and recording their retention times.

-

A solution of this compound is prepared in the mobile phase.

-

The this compound solution is injected into the HPLC system.

-

The retention time of this compound is determined.

-

The LogP of this compound is calculated by interpolating its retention time on the calibration curve of the reference substances.[1][5]

Determination of Purity (Gas Chromatography - GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound.[24][25]

Apparatus:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for fragrance analysis (e.g., non-polar or mid-polar)

-

Injector system

-

Data acquisition and processing software

Procedure:

-

The GC operating conditions (e.g., oven temperature program, carrier gas flow rate, injector and detector temperatures) are optimized for the separation of components in the this compound sample.

-

A small, known amount of the sample is injected into the GC.

-

The components of the sample are separated in the column based on their volatility and interaction with the stationary phase.

-

The separated components are detected by the FID, generating a chromatogram.

-

The area of each peak in the chromatogram is integrated.

-

The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[26][27]

Synthesis and Characterization Workflow

The industrial synthesis of this compound typically involves a two-step process starting from citronellal. The following diagram illustrates the logical workflow from synthesis to the characterization of its physicochemical properties.

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

References

- 1. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 5. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. laboratuar.com [laboratuar.com]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. matestlabs.com [matestlabs.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. store.astm.org [store.astm.org]

- 16. mt.com [mt.com]

- 17. rudolphresearch.com [rudolphresearch.com]

- 18. aidic.it [aidic.it]

- 19. scribd.com [scribd.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. filab.fr [filab.fr]

- 23. oecd.org [oecd.org]

- 24. The Secrets of Quality Control in Fragrances [chromatography-gc.com]

- 25. agilent.com [agilent.com]

- 26. Analysis of perfumes by gas chromatography | MACHEREY-NAGEL [mn-net.com]

- 27. gcms.cz [gcms.cz]

Spectroscopic Profile of Citronellyl Nitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl nitrile (3,7-dimethyloct-6-enenitrile) is a widely used fragrance ingredient with a characteristic fresh, citrusy, and slightly metallic aroma.[1] Its stability in various media makes it a valuable component in perfumery and other applications.[2] A thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and the study of its interactions in complex matrices. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 (CH₂) | 2.1 - 2.4 | Triplet | Protons alpha to the nitrile group are deshielded. |

| H-3 (CH) | 1.5 - 1.8 | Multiplet | |

| H-4, H-5 (CH₂) | 1.2 - 1.6 | Multiplet | |

| H-6 (C=CH) | 5.0 - 5.2 | Triplet | Vinylic proton. |

| H-7 (CH) | 1.9 - 2.1 | Multiplet | Allylic proton. |

| CH₃ (on C3) | 0.9 - 1.1 | Doublet | |

| CH₃ (on C7) | 1.6 - 1.8 | Singlet | Vinylic methyl protons. |

| (CH₃)₂C | 1.6 - 1.7 | Singlet | Vinylic methyl protons. |

Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 (C≡N) | 115 - 125 | Characteristic chemical shift for a nitrile carbon.[3][4] |

| C-2 (CH₂) | 25 - 35 | Alpha to the nitrile group. |

| C-3 (CH) | 25 - 35 | |

| C-4 (CH₂) | 35 - 45 | |

| C-5 (CH₂) | 20 - 30 | |

| C-6 (C=) | 120 - 125 | Vinylic carbon. |

| C-7 (=C) | 130 - 135 | Vinylic carbon. |

| C-8 (CH₃) | 15 - 25 | |

| C-9 (CH₃) | 15 - 25 | |

| C-10 (CH₃) | 15 - 25 |

Note: A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong absorption band for the nitrile group.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2960-2850 | Strong | C-H stretch | Alkane |

| ~2250 | Strong | C≡N stretch | Nitrile[4] |

| ~1670 | Medium | C=C stretch | Alkene |

| ~1450 | Medium | C-H bend | Alkane |

| ~1375 | Medium | C-H bend | Alkane |

Note: An FTIR spectrum for this compound is noted as being available in the SpectraBase database.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 151 | Low | [M]⁺ (Molecular Ion) |

| 148 | Low | [M-H]⁺ |

| 136 | Medium | [M-CH₃]⁺ |

| 69 | 100% (Base Peak) | [C₅H₉]⁺ |

Note: The mass spectrum of this compound shows a significant molecular ion, with the base peak at m/z 69.[6]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Neat Liquid) :

-

Place one to two drops of pure this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the "sandwich" plates in the spectrometer's sample holder.

-

-

IR Spectrum Acquisition :

-

Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Place the sample holder with the prepared salt plates into the spectrometer's sample beam.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation :

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

If necessary, filter the final solution to remove any particulates.

-

Transfer the diluted sample to an appropriate autosampler vial.

-

-

Mass Spectrum Acquisition (GC-MS) :

-

Introduce the sample into the gas chromatograph (GC) inlet for separation.

-

The separated components elute from the GC column and enter the mass spectrometer's ion source.

-

Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. ScenTree - this compound (CAS N° 51566-62-2) [scentree.co]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]

- 5. This compound | C10H17N | CID 3033030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

natural occurrence and synthesis of Citronellyl nitrile

An In-depth Technical Guide to the Synthesis of Citronellyl Nitrile

Abstract

This compound, a synthetic fragrance compound, is highly valued in the cosmetic and fragrance industries for its stable, fresh, and lemon-like citrus aroma.[1][2][3] Unlike its precursor, citronellal, which is found in various essential oils, this compound does not occur in nature and must be chemically synthesized.[1] This guide provides a comprehensive overview of the primary synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. It is intended for researchers, chemists, and professionals in the fields of fragrance chemistry and drug development.

Natural Occurrence

This compound is a synthetic compound and is not found in nature.[1] Its primary precursor, citronellal, is a naturally occurring monoterpenoid aldehyde and a major component of essential oils from plants like Cymbopogon nardus (citronella grass) and lemon-scented gums (Corymbia citriodora). Due to the instability of citronellal in various conditions, the more stable this compound is often used as a substitute in fragrance formulations.[1][4]

Synthesis of this compound

The industrial production of this compound is primarily achieved through chemical synthesis starting from citronellal. The most common methods involve the conversion of the aldehyde group into a nitrile group.

Two-Step Synthesis via Oximation and Dehydration

The traditional and most widely documented method for synthesizing this compound involves a two-step process: the formation of an aldoxime followed by its dehydration.[4][5]

-

Step 1: Oximation of Citronellal: Citronellal is reacted with hydroxylamine (often generated in situ from hydroxylamine hydrochloride) to form citronellal oxime.[1][5]

-

Step 2: Dehydration of Citronellal Oxime: The resulting oxime is then dehydrated, typically using a dehydrating agent like acetic anhydride, to yield this compound.[1][4][5]

This oximation-dehydration method is a reliable route for producing various nitriles used in the aroma industry.[6]

One-Pot Catalytic Ammoxidation of Citronellal

A more modern and efficient approach involves the direct conversion of citronellal to this compound in a one-pot reaction. This method, known as catalytic ammoxidation, utilizes a catalyst, an ammonia source, and an oxidant. A patented technology describes a process that simplifies the workflow, shortens the production cycle, and is more environmentally friendly than the traditional method.[7] The reaction is typically carried out in a solvent like isopropanol with a metal catalyst and an oxidant such as hydrogen peroxide.[7] This process can achieve high yields and purity.[7]

Biocatalytic Synthesis

Emerging research has explored enzymatic routes for nitrile synthesis. Aldoxime dehydratase (Oxd) enzymes can catalyze the conversion of aldoximes into their corresponding nitriles under mild, aqueous conditions.[8] This biocatalytic approach represents a potential "green" alternative to traditional chemical methods, avoiding harsh reagents and reaction conditions.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Starting Material | Key Reagents/Catalysts | Solvent | Typical Yield | Product Purity | Reference(s) |

| Two-Step Oximation/Dehydration | Citronellal | 1. Hydroxylamine HCl, Na₂CO₃2. Acetic Anhydride | Water (Step 1) | Not specified | Not specified | [1],[4],[5] |

| One-Pot Catalytic Ammoxidation | Citronellal | Cobalt Chloride, 25% Ammonia Water, 50% Hydrogen Peroxide | Isopropanol | 87.2% | 97.6% | [7] |

| One-Pot Catalytic Ammoxidation | Citronellal | Copper Sulfate, 25% Ammonia Water, Manganese Dioxide | Isopropanol | 83.0% | 97.6% | [7] |

| One-Pot Catalytic Ammoxidation | Citronellal | Ferric Sulfate, 25% Ammonia Water, Oxygen | Isopropanol | 80.9% | 97.7% | [7] |

| One-Pot Oximation/Dehydration | Citronellal | Hydroxylamine, Sulfoxide reagent | Not specified | >96% | Not specified | [9] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51566-62-2 | [4],[10],[11] |

| Molecular Formula | C₁₀H₁₇N | [4],[3],[10] |

| Molecular Weight | 151.25 g/mol | [5],[12],[10] |

| Appearance | Clear, colorless to pale yellow liquid | [1],[4],[12] |

| Odor Profile | Fresh lemon, citrus, green, metallic, waxy, floral | [1],[12],[13] |

| Boiling Point | 230-233 °C | [3],[11] |

| Density | 0.833 - 0.85 g/cm³ | [3],[11] |

| Water Solubility | 119 mg/L at 20°C | [13] |

| LogP | 3.1 at 23°C | [13] |

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is based on the traditional oximation and dehydration method.[1]

Part A: Synthesis of Citronellal Oxime

-

Apparatus Setup: Equip a three-necked reaction flask with a mechanical stirrer, two dropping funnels, and a thermometer.

-

Initial Charge: Add 92g of hydroxylamine hydrochloride and 250mL of water to the flask. Stir until the hydroxylamine hydrochloride is dissolved.

-

pH Adjustment: Maintain the temperature at 40°C. Slowly add a 10% sodium carbonate solution dropwise until the pH of the solution reaches 6.

-

Oximation Reaction: While strictly maintaining the temperature at 40°C, add 180-240g of citronellal dropwise from one funnel. Simultaneously, add 10% sodium carbonate solution from the other funnel to maintain the reaction mixture's pH between 6.5 and 7.0.

-

Reaction Completion: After the addition is complete, continue stirring at 40°C and pH 6.5-7.0 for 3 hours.

-

Work-up: Stop the reaction and transfer the mixture to a separating funnel. Separate the aqueous layer. Wash the organic (oil) layer with water three times.

-

Purification: Subject the organic layer to vacuum distillation to remove residual water and impurities. Collect the fraction at 115-130°C / 1.334 kPa to obtain approximately 120g of citronellal oxime.[1]

Part B: Synthesis of this compound from Citronellal Oxime

-

Apparatus Setup: Use a three-necked reaction flask equipped with a thermometer, stirrer, dropping funnel, and a reflux condenser.

-

Initial Charge: Add 108g of acetic anhydride to the flask and heat to 90°C with stirring.

-

Dehydration Reaction: Slowly add 120g of citronellal oxime (from Part A) dropwise through the funnel.

-

Reaction Completion: After the addition is complete, increase the temperature to 100°C and continue stirring for 2 hours.

-

Purification: Remove acetic anhydride and acetic acid from the reaction mixture via vacuum distillation to yield this compound.[1]

Protocol 2: One-Pot Catalytic Ammoxidation of Citronellal

This protocol is based on an embodiment from patent CN104529822A.[7]

-

Apparatus Setup: Use a 5-liter reactor equipped for temperature control, stirring, and gas purging.

-

Initial Charge: Add 785g of isopropanol and 230g of citronellal to the reactor and mix.

-

Inerting: Purge the reactor with nitrogen three times to remove air.

-

Reaction Initiation: Control the reaction temperature between 15°C and 25°C. Add 18g of cobalt chloride and then rapidly add 364g of 25% ammonia water.

-

Oxidation: While maintaining the temperature at 15-25°C, add 340g of 50% hydrogen peroxide dropwise.

-

Monitoring: Track the reaction progress using gas chromatography until the citronellal content is less than 1.0%.

-

Neutralization: Terminate the reaction and add acetic acid to neutralize the reaction liquid to a pH of 7-8.

-

Purification: Recover the solvent and purify the remaining product to obtain 226g of this compound (97.6% purity, 87.2% yield).[7]

Protocol 3: Analytical Method - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing the purity of this compound and identifying byproducts.[14][15]

-

Sample Preparation: Dilute the this compound sample in a suitable solvent, such as acetonitrile or n-pentane.[16][14]

-

GC System: Agilent 6890N GC (or equivalent).

-

Column: Agilent 50 m x 0.2 mm fused silica column with a 0.33 µm FFAP coating (or equivalent).[16]

-

GC Conditions:

-

MS System: Agilent 5973 Selective Detector (or equivalent).

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 250°C.

-

-

Data Analysis: Identify this compound by its retention time (e.g., ~7.45 min under certain conditions) and by comparing its mass spectrum with reference libraries.[14]

Process and Pathway Visualizations

The following diagrams illustrate the key synthesis pathways and a general experimental workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. This compound Manufacturer & Suppliers |ELAROMA-CNN - Elchemy [elchemy.com]

- 4. foreverest.net [foreverest.net]

- 5. Buy this compound | 51566-62-2 [smolecule.com]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. CN104529822A - Production technology for preparing this compound from citronellal - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN116178210A - Preparation method of this compound derivative - Google Patents [patents.google.com]

- 10. This compound | C10H17N | CID 3033030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 51566-62-2 | FC32112 | Biosynth [biosynth.com]

- 12. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 13. This compound CAS#: 51566-62-2 [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. gcms.cz [gcms.cz]

- 16. files.achs.edu [files.achs.edu]

The Solubility Profile of Citronellyl Nitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of citronellyl nitrile, a key fragrance ingredient, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its effective formulation in a wide range of applications, from perfumery and cosmetics to potential pharmaceutical uses. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and illustrates the experimental workflow.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Method of Analysis |

| Water | 20 | < 0.0506 mg/L (Practically Insoluble)[1] | OECD Guideline 105 |

| Ethanol (70%) | Not Specified | Soluble | Not Specified |

| Ethyl Phthalate | Not Specified | Soluble (in 6 volumes) | Not Specified |

| Alcohol | Not Specified | Soluble[2] | Not Specified |

| Ether | Not Specified | Soluble[2] | Not Specified |

| Paraffin Oil | Not Specified | Soluble | Not Specified |

| Organic Solvents | Not Specified | Generally Soluble[3] | Not Specified |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section outlines detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established principles of solubility testing and can be adapted for various laboratory settings.

Protocol for Determining Miscibility (Qualitative Analysis)

This protocol provides a straightforward method for visually assessing whether this compound is miscible in a given organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, acetone, isopropanol, methanol)

-

Glass test tubes with stoppers

-

Pipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry glass test tube.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and vortex for 1-2 minutes.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Miscible: The solution appears cloudy or forms an emulsion.

-

-

Record the observations.

Protocol for Quantitative Solubility Determination by Gas Chromatography (GC)

This protocol describes a quantitative method to determine the concentration of this compound in a saturated solvent solution using gas chromatography with a Flame Ionization Detector (GC-FID).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Gas chromatograph with FID

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

-

Volumetric flasks

-

Analytical balance

-

Syringes and vials for GC analysis

-

Thermostatic shaker or water bath

-

Centrifuge

Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess is to ensure that a saturated solution is formed.

-

Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours). Continuous agitation is necessary.

-

After the equilibration period, cease agitation and allow any undissolved this compound to settle.

-

To ensure the removal of all undissolved material, centrifuge the saturated solution at a high speed.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) for analysis.

Part B: GC Analysis

-

Calibration: Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. Inject these standards into the GC-FID system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the collected supernatant from the saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the GC-FID system under the same conditions as the standards.

-

Quantification: Use the peak area of this compound from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

Protocol for Quantitative Solubility Determination by UV-Visible Spectrophotometry

This method is applicable if this compound exhibits a distinct UV absorbance peak that is not interfered with by the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

Procedure:

Part A: Preparation of Saturated Solution

-

Follow steps 1-5 as described in the GC protocol (Part A) to prepare a saturated solution of this compound.

Part B: Spectrophotometric Analysis

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance.

-

Calibration: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Measure the absorbance of each standard at the determined λmax to create a calibration curve (absorbance vs. concentration).

-

Sample Analysis: Dilute the clear supernatant from the saturated solution with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Quantification: Use the absorbance of the sample and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Technical Guide: Physicochemical Properties of Citronellyl Nitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of Citronellyl Nitrile, specifically its molecular weight and density. The information is presented to support research and development activities where this compound is of interest. This document includes a summary of its quantitative data, detailed experimental protocols for property determination, and a workflow diagram for compound characterization.

Quantitative Data Summary

This compound, also known as 3,7-dimethyloct-6-enenitrile, is a fragrance ingredient with a fresh, citrus-like aroma.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 151.25 | g/mol | [1][3][4][5][6][7][8][9] |

| Chemical Formula | C₁₀H₁₇N | [1][2][3][4][6] | |

| Density | 0.833 - 0.846 | g/cm³ | [1][4][10] |

| 0.842 - 0.847 (at 25°C) | g/mL | [1][11] | |

| 0.85 | g/cm³ | [2] | |

| Appearance | Colorless to pale yellow liquid | [1][2][10] |

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the molecular weight and density of liquid organic compounds such as this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify compounds in a sample.[12][13]

Principle: The sample is first vaporized and injected into a gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the column.[11] As each component elutes from the column, it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment.[11] The resulting ions are then separated based on their mass-to-charge ratio (m/z).[14] The molecular ion peak in the resulting mass spectrum corresponds to the molecular weight of the compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[15] The sample should be free of particulates.[15]

-

Instrumentation Setup:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar DB-5 or similar).

-

Injector: Set to a temperature that ensures complete vaporization of the sample without thermal degradation (typically 250°C).

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the sample components. For example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Mass Spectrometer (MS): The ion source is typically set to electron ionization (EI) at 70 eV. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The separated components are then introduced into the MS for analysis.

-

Data Interpretation: The resulting mass spectrum for the this compound peak is analyzed. The peak with the highest m/z value that is consistent with the expected molecular structure is identified as the molecular ion peak, which directly provides the molecular weight of the compound.

The use of a digital density meter based on the oscillating U-tube principle is a standard method for the precise determination of the density of liquids, as outlined in ASTM D4052.[1][2][4][5][16]

Principle: A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube, which is electronically excited to oscillate at its natural frequency.[3][6][17] The density of the liquid affects the total mass of the tube, which in turn alters its oscillation frequency. The instrument measures the period of oscillation and calculates the density based on a calibration with fluids of known density (e.g., air and water).[3]

Methodology:

-

Instrument Calibration: The density meter is calibrated according to the manufacturer's instructions using two standards of known density, typically dry air and deionized water.

-

Temperature Control: The measuring cell is brought to and maintained at the desired measurement temperature (e.g., 20°C or 25°C) with high precision (typically ±0.05°C).[5]

-

Sample Injection: A small volume (approximately 1-2 mL) of this compound is carefully injected into the U-tube using a syringe, ensuring that no air bubbles are introduced, as these would affect the accuracy of the measurement.[2] For opaque samples, automatic bubble detection is recommended.[16]

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample and calculates the density. The reading is allowed to stabilize before being recorded.

-

Cleaning: After the measurement, the U-tube is thoroughly cleaned with appropriate solvents and dried before the next sample is introduced.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound, from initial identification to the determination of its physical properties.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 3. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 4. ASTM D4052 - eralytics [eralytics.com]

- 5. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 6. Electronic Liquid Density Meter [U-Tube Oscillation Method] - Oscillation Method, Oscillation | Made-in-China.com [m.made-in-china.com]

- 7. U-tube technology in digital laboratory density meters | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. truedyne.com [truedyne.com]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. hovogen.com [hovogen.com]

- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. cires1.colorado.edu [cires1.colorado.edu]

- 15. uoguelph.ca [uoguelph.ca]

- 16. store.astm.org [store.astm.org]

- 17. Electronic Liquid Density Meter [U-Tube Oscillation Method] - Oscillation Method, Oscillation | Made-in-China.com [m.made-in-china.com]

An In-depth Technical Guide on the Physicochemical Properties of Citronellyl Nitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two critical physicochemical properties of Citronellyl nitrile (CAS No. 51566-62-2): its boiling point and flash point. These parameters are fundamental for the safe handling, storage, and application of this compound in research and industrial settings. This document summarizes key data, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound, also known as 3,7-dimethyloct-6-enenitrile, is a colorless to pale yellow liquid utilized primarily in the fragrance industry.[1] Its key physical properties are summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Conditions / Method |

| Boiling Point | 231.43 °C | 1013.25 hPa (measured)[2] |

| 110.00 to 111.00 °C | 760.00 mm Hg[3][4] | |

| 233 °C | Not specified[5] | |

| 229 - 230 °C | Not specified[6] | |

| 231 °C | Not specified[7] | |

| Flash Point | 103 °C | DIN 51758, closed cup[2] |

| > 93.33 °C | Closed Cup[8][9] | |

| 117 °C | Not specified[10] | |

| 122 °C | Not specified[5] | |

| 85 °C to 117 °C | Method dependent[11] |

Note: Variations in reported values can be attributed to differences in experimental methods, pressure conditions, and sample purity.

Experimental Protocols

The determination of boiling and flash points is governed by standardized protocols to ensure accuracy and reproducibility. The methodologies referenced for this compound are detailed below.

2.1. Boiling Point Determination (OECD Guideline 103)

The OECD Guideline 103 describes several methods for determining the boiling point of a substance, which is the temperature at which its vapor pressure equals the atmospheric pressure.[3][8][10] For a substance like this compound, methods such as ebulliometry, dynamic vapor pressure measurement, or differential scanning calorimetry (DSC) are applicable.[8][12]

Principle of the Distillation Method (Siwoloboff's Method):

This method involves heating a sample in a test tube immersed in a liquid bath.[5] A smaller, fused capillary tube, sealed at its upper end, is placed within the test tube containing the sample.

Detailed Methodology:

-

Sample Preparation: A small quantity of the liquid substance (this compound) is placed into a boiling test tube.

-

Apparatus Setup: A thermometer and the sample tube are placed in a heating bath (e.g., oil bath). A capillary tube, fused approximately 1 cm from its lower end, is inserted into the sample.[5]

-

Heating: The heating bath is gradually heated.

-

Observation: As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the lower end of the capillary tube.[5]

-

Boiling Point Determination: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops, and the liquid begins to enter the capillary tube.[5]

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

2.2. Flash Point Determination (Closed Cup Method, e.g., DIN 51758, EN ISO 2719)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced.[4] The closed-cup method confines the vapors, typically resulting in a lower flash point value than an open-cup method and is used to simulate spills in enclosed spaces.[11] The Pensky-Martens apparatus is commonly used for this test.[4]

Principle of the Closed-Cup Method:

The sample is heated in a sealed cup at a controlled rate. An ignition source (a small flame) is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.[4]

Detailed Methodology:

-

Sample Preparation: The test cup of the apparatus is filled with this compound to a specified level. The sample must be free of any impurities that could affect the result.

-

Apparatus Setup: The cup is sealed with a lid that contains openings for a stirrer, a thermometer, and the ignition source.

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 5 to 6°C/min), and if the sample is not a liquid with suspended solids, it is stirred at a specified speed (e.g., 90 to 120 rpm) to ensure temperature uniformity.[4]

-

Application of Ignition Source: At regular temperature intervals, the ignition source is dipped into the vapor space of the cup for a short, standardized period. For flash points expected below 110°C, this is typically done at every 1°C rise in temperature.[4]

-

Flash Point Determination: The flash point is the temperature read on the thermometer at the moment a distinct flash appears inside the cup.[4]

-

Data Recording: The observed flash point temperature is recorded.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the physicochemical properties of a chemical substance like this compound.

References

- 1. lcslaboratory.com [lcslaboratory.com]

- 2. oecd.org [oecd.org]

- 3. aidic.it [aidic.it]

- 4. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 5. pm.szczecin.pl [pm.szczecin.pl]

- 6. kaycantest.com [kaycantest.com]

- 7. laboratuar.com [laboratuar.com]

- 8. scimed.co.uk [scimed.co.uk]

- 9. oecd.org [oecd.org]

- 10. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 11. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 12. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

The Synthesis of Citronellyl Nitrile: A Technical Guide to its Discovery and Chemical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl nitrile, a key component in the fragrance industry, possesses a characteristic fresh, citrusy, and slightly metallic aroma. Its stability in various formulations makes it a valuable substitute for the less stable citronellal. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, detailing the evolution of its production from traditional chemical methods to modern biocatalytic processes. This document offers a comprehensive overview of the primary synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows involved.

A Glimpse into the History of Synthetic Fragrances and the Emergence of this compound

The late 19th and early 20th centuries marked a revolutionary period in the fragrance industry, driven by advancements in organic chemistry.[1][2][3] This era witnessed the first syntheses of key aroma molecules, such as coumarin in 1868 and the use of aldehydes in iconic perfumes like Chanel No. 5 in 1921.[1][4] It was within this context of exploring synthetic alternatives to natural ingredients that terpene-derived compounds, including nitriles, gained prominence.

While the precise date of the first synthesis of this compound is not well-documented in publicly available literature, its development can be situated within the broader expansion of synthetic fragrance chemistry in the early to mid-20th century. The primary driver for its creation was the need for a more stable and versatile lemon and citrus-scented ingredient than its aldehyde precursor, citronellal.[5] Citronellal, while possessing a desirable fresh aroma, is prone to oxidation and instability in alkaline media, limiting its use in products like soaps and detergents. This compound overcame these limitations, offering superior chemical stability and a long-lasting fragrance.[5]

Early methods for nitrile synthesis paved the way for the production of this compound. The traditional two-step process, involving the oximation of an aldehyde followed by dehydration, has been a cornerstone of industrial nitrile production. More recently, efforts to develop more efficient and environmentally friendly processes have led to the development of one-pot catalytic ammoxidation and innovative biocatalytic routes.[6][7][8]

Synthetic Routes to this compound

The synthesis of this compound has evolved significantly over the years, with three primary methods dominating its production:

-

Traditional Oximation and Dehydration: A two-step process starting from citronellal.

-

One-Pot Catalytic Ammoxidation: A more streamlined approach that combines oximation and dehydration in a single reaction vessel.

-

Biocatalytic Synthesis: An emerging green chemistry approach utilizing enzymes.

Traditional Method: Oximation of Citronellal and Subsequent Dehydration

This classical two-step synthesis remains a widely practiced method for producing this compound.

Step 1: Oximation of Citronellal

The first step involves the reaction of citronellal with hydroxylamine hydrochloride to form citronellal oxime.

Step 2: Dehydration of Citronellal Oxime

The citronellal oxime is then dehydrated, typically using a dehydrating agent like acetic anhydride, to yield this compound.[5]

Experimental Protocol: Traditional Oximation and Dehydration

Step 1: Synthesis of Citronellal Oxime

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 92g of hydroxylamine hydrochloride and 250 mL of water.

-

Maintain the temperature at 20-30°C while slowly adding a solution of 154g of citronellal in 150 mL of ethanol.

-

Simultaneously, add a 30% sodium hydroxide solution dropwise to maintain a pH of 4-5.

-

After the addition is complete, continue stirring for 2 hours at room temperature.

-

Separate the oily layer, wash with water until neutral, and dry over anhydrous sodium sulfate.

-

The resulting crude citronellal oxime can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

-

In a reaction vessel fitted with a reflux condenser and a dropping funnel, place 169g of citronellal oxime.

-

Slowly add 120g of acetic anhydride to the vessel while stirring.

-

Heat the mixture to 120-140°C and maintain this temperature for 3-4 hours.

-

Cool the reaction mixture and wash it with water, followed by a 5% sodium carbonate solution, and finally with water again until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

One-Pot Catalytic Ammoxidation of Citronellal

This method offers a more efficient alternative to the traditional two-step process by carrying out the conversion of citronellal to this compound in a single reaction vessel. This process typically involves a catalyst and an oxidizing agent in the presence of ammonia.[8]

Experimental Protocol: One-Pot Catalytic Ammoxidation

-

In a 5-liter reactor, mix 785 g of isopropanol and 230 g of citronellal.

-

Purge the reactor with nitrogen three times.

-

Control the reaction temperature between 15°C and 25°C.

-

Quickly add 18 g of cobalt chloride and rapidly drop in 364 g of 25% aqueous ammonia.

-

Continue to control the temperature between 15°C and 25°C while adding 340 g of 50% hydrogen peroxide.

-

Monitor the reaction by chromatography until the citronellal content is less than 1.0%.

-

Upon completion, neutralize the reaction liquid with acetic acid to a pH of 7-8.

-

Recover the solvent and purify the residue to obtain the this compound product.[8]

Biocatalytic Synthesis using Aldoxime Dehydratases

In recent years, a greener and more sustainable approach to this compound synthesis has emerged, utilizing enzymes known as aldoxime dehydratases.[6][9][10] These enzymes catalyze the direct dehydration of aldoximes to nitriles under mild reaction conditions, avoiding the use of harsh chemicals and reducing waste generation.[11]

The process typically involves the use of whole cells overexpressing the aldoxime dehydratase enzyme, which can be performed in aqueous media or even under solvent-free conditions.[10]

Experimental Protocol: Biocatalytic Synthesis

-

Cultivate a microorganism strain (e.g., Rhodococcus sp.) known to express aldoxime dehydratase in a suitable growth medium.

-

Induce the expression of the enzyme.

-

Harvest the whole cells by centrifugation and wash them with a buffer solution.

-

In a reaction vessel, suspend the whole-cell biocatalyst in a buffer or directly in the substrate, citronellal oxime.

-

If starting from citronellal, hydroxylamine can be added to the reaction mixture for in-situ formation of the oxime.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the conversion of the oxime to the nitrile using techniques like gas chromatography.

-

Upon completion, extract the this compound from the reaction mixture using an organic solvent.

-

Purify the product by distillation.

Quantitative Data and Comparison of Synthesis Methods

The efficiency and product quality of each synthesis method can be evaluated based on key quantitative parameters such as yield and purity. The following tables summarize the reported data for the different synthetic routes.

| Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Purity (%) | Reference |

| Traditional Oximation-Dehydration | Citronellal | Hydroxylamine, Acetic Anhydride | ~70-80 | >95 | General Literature |

| One-Pot Catalytic Ammoxidation | Citronellal | CoCl₂, NH₃, H₂O₂ | >83 | >97 | [8] |

| One-Pot Catalytic Ammoxidation | Citronellal | CuCl₂, NH₃, H₂O₂ | 85 | 97.8 | [8] |

| One-Pot Catalytic Ammoxidation | Citronellal | AgNO₃, NH₃, H₂O₂ | 86 | 97.1 | [8] |

| Biocatalytic Synthesis | Citronellal Oxime | Aldoxime Dehydratase | High Conversion | High | [10] |

Table 1: Comparison of this compound Synthesis Methods

| Parameter | Traditional Method | One-Pot Catalytic Ammoxidation | Biocatalytic Synthesis |

| Number of Steps | Two | One | One (from oxime) |

| Reaction Conditions | High Temperature | Mild Temperature | Mild Temperature, Aqueous Media |

| Reagent Toxicity | Moderate (Acetic Anhydride) | Moderate (Metal Catalysts) | Low (Enzymes) |

| Waste Generation | Moderate | Lower | Minimal |

| Process Efficiency | Good | High | Potentially Very High |

Table 2: Qualitative Comparison of Synthesis Routes

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the core chemical transformations and workflows for the synthesis of this compound.

References

- 1. getpresso.com [getpresso.com]

- 2. malibuapothecary.com [malibuapothecary.com]

- 3. cranbourn.com [cranbourn.com]

- 4. A Timeline Of The Fragrance Industry-Qhue New York [qhuelifestyle.com]

- 5. foreverest.net [foreverest.net]

- 6. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymes instead of cyanide: Researchers develop biocatalytic process for nitrile production | EurekAlert! [sciencesources.eurekalert.org]

- 8. CN104529822A - Production technology for preparing this compound from citronellal - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of Citronellyl Nitrile from Citronellal

Abstract

This document provides a detailed protocol for the synthesis of citronellyl nitrile, a valuable fragrance ingredient with a characteristic lemon and citrus odor, from citronellal.[1] The primary method described is a robust two-step synthesis involving the oximation of citronellal to form citronellal oxime, followed by dehydration to yield the final nitrile product.[1][2] This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow, intended for researchers in organic synthesis, fragrance chemistry, and drug development.

Introduction

This compound (also known as citronellonitrile) is a synthetic fragrance compound prized for its stability and lasting citrus scent, making it a common substitute for the less stable citronellal in cosmetic and fragrance formulations.[1][3] It is utilized in a wide range of products including perfumes, detergents, soaps, and lotions.[1] The synthesis of this compound from citronellal is a key process for the fragrance industry. This protocol details a common and effective method for this conversion. The overall reaction proceeds in two main steps: the formation of an aldoxime intermediate from the starting aldehyde, followed by a dehydration reaction to form the nitrile.

Reaction Scheme

The synthesis of this compound from citronellal can be represented by the following two-step reaction scheme:

Step 1: Oximation of Citronellal Citronellal + Hydroxylamine Hydrochloride → Citronellal Oxime

Step 2: Dehydration of Citronellal Oxime Citronellal Oxime --(Acetic Anhydride)--> this compound

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from citronellal.

3.1. Materials and Equipment

-

Reagents: Citronellal (180-240g), Hydroxylamine hydrochloride (92g), Sodium carbonate (10% aqueous solution), Acetic anhydride (108g), Water, Diethyl ether.

-

Equipment: Three-necked reaction flask, Stirrer, Dropping funnels (x2), Thermometer, Reflux condenser, Separating funnel, Rotary vane vacuum pump, Heating mantle/sand bath.

3.2. Protocol 1: Synthesis of Citronellal Oxime

-

To a three-necked reaction flask equipped with a stirrer, two dropping funnels, and a thermometer, add 92g of hydroxylamine hydrochloride and 250mL of water.[3]

-

Stir the mixture until the hydroxylamine hydrochloride is completely dissolved.[3]

-

Maintain the temperature at 40°C and slowly add a 10% sodium carbonate solution dropwise until the pH of the solution reaches 6.[3]

-

While strictly maintaining the temperature at 40°C, add 180-240g of citronellal dropwise from one funnel.[3] Simultaneously, add 10% sodium carbonate solution from the other funnel to maintain the reaction mixture's pH between 6.5 and 7.0.[3]

-

After the addition is complete, continue stirring the reaction mixture at 40°C and a pH of 6.5-7.0 for an additional 3 hours.[3]

-

Stop the reaction and transfer the mixture to a separating funnel. Separate and discard the aqueous layer.[3]

-

Wash the organic layer (oil layer) with water three times.[3]

-

Perform vacuum distillation to remove any residual water and other impurities. Collect the fraction at 115-130°C/1.334kPa to obtain approximately 120g of citronellal oxime.[3]

3.3. Protocol 2: Synthesis of this compound

-

In a three-necked reaction flask equipped with a thermometer, stirrer, dropping funnel, and reflux condenser, add 108g of acetic anhydride.[3]

-

Heat the acetic anhydride to 90°C with stirring.[3]

-

Slowly add 120g of the citronellal oxime (prepared in Protocol 3.2) dropwise through the dropping funnel.[3]

-

After the addition is complete, increase the temperature to 100°C and continue the reaction with stirring for 2 hours.[3]

-

Remove the acetic anhydride and acetic acid from the reaction mixture via vacuum distillation to yield this compound.[3]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants (Oxime Synthesis) | ||

| Citronellal | 180-240 g | [3] |

| Hydroxylamine Hydrochloride | 92 g | [3] |

| Product (Oxime Synthesis) | ||

| Citronellal Oxime Yield | ~120 g | [3] |

| Reactants (Nitrile Synthesis) | ||

| Citronellal Oxime | 120 g | [3] |

| Acetic Anhydride | 108 g | [3] |

| Product (Nitrile Synthesis) | ||

| This compound Purity | > 97% | [4] |

| This compound Yield | > 83% | [4] |

Alternative One-Pot Synthesis Methodologies

Recent research has focused on developing more efficient, one-pot syntheses of nitriles from aldehydes.[5][6][7][8] These methods aim to reduce reaction time, simplify workup, and utilize more environmentally friendly reagents. While the two-step process is well-established, researchers may consider these alternatives for process optimization. Some notable one-pot methods include:

-

Deep Eutectic Solvent (DES) Catalysis: A mixture of choline chloride and urea can serve as an efficient and eco-friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions, with reactions showing good to excellent yields.[5]

-

Formic Acid-Mediated Synthesis: Aromatic aldehydes can be converted to nitriles in a one-pot reaction with hydroxylamine hydrochloride and sodium acetate in a formic acid-water solution.[9][10]

-

Microwave-Assisted Synthesis: The use of microwave irradiation in the presence of reagents like sodium sulfate and sodium bicarbonate can facilitate a rapid, one-pot synthesis of nitriles from aldehydes.[6][11]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the two-step synthesis of this compound from citronellal.

Caption: Workflow for the synthesis of this compound.

Conclusion

The described two-step protocol provides a reliable method for the synthesis of this compound from citronellal, suitable for laboratory and potential scale-up applications. The quantitative data presented offers a benchmark for expected yields and purity. For researchers focused on green chemistry and process optimization, the alternative one-pot methodologies mentioned may offer significant advantages and warrant further investigation. This application note serves as a practical guide for professionals in the fields of chemical synthesis and fragrance development.

References

- 1. foreverest.net [foreverest.net]

- 2. Buy this compound | 51566-62-2 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. CN104529822A - Production technology for preparing this compound from citronellal - Google Patents [patents.google.com]

- 5. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the One-Pot Catalytic Ammoxidation of Citronellal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellal, a key monoterpenoid aldehyde, is a valuable platform chemical for the synthesis of a variety of fine chemicals and pharmaceuticals. The introduction of nitrogen-containing functional groups into the citronellal scaffold opens avenues for the development of novel compounds with potential biological activities. One-pot catalytic ammoxidation presents an efficient and atom-economical approach to convert the aldehyde functionality of citronellal directly into a nitrile or other nitrogenous groups. This process, which combines oxidation and amination in a single step, avoids the isolation of intermediate species, thereby reducing waste and simplifying the synthetic procedure. These application notes provide a detailed protocol for the proposed one-pot catalytic ammoxidation of citronellal to citronellonitrile, based on established methodologies for the ammoxidation of other aldehydes.

Reaction Principle

The one-pot catalytic ammoxidation of citronellal involves the reaction of citronellal with an ammonia source in the presence of a catalyst and an oxidant. The reaction is believed to proceed through the initial formation of an imine intermediate from the condensation of citronellal and ammonia. Subsequent oxidative dehydrogenation of the imine, facilitated by the catalyst, yields the corresponding citronellonitrile.

Data Presentation

Table 1: Screening of Catalysts for Citronellal Ammoxidation*

| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Citronellonitrile (%) |

| 1 | CuI | O₂ | Toluene | 100 | 24 | 65 | 78 |

| 2 | Ru/Al₂O₃ | O₂ | Dioxane | 120 | 24 | 72 | 85 |

| 3 | I₂ | H₂O₂ | THF | 80 | 12 | 85 | 92 |

| 4 | TEMPO/Cu(NO₃)₂ | O₂ | Acetonitrile | 80 | 18 | 91 | 95 |

| 5 | Au/TiO₂ | O₂ | Toluene | 110 | 20 | 78 | 88 |

*Data is representative and based on typical results for aldehyde ammoxidation.

Table 2: Optimization of Reaction Parameters using TEMPO/Cu(NO₃)₂ Catalyst System*

| Entry | Parameter | Variation | Conversion (%) | Selectivity to Citronellonitrile (%) |

| 1 | Temperature | 60°C | 75 | 94 |

| 2 | 80°C | 91 | 95 | |

| 3 | 100°C | 93 | 90 | |

| 4 | O₂ Pressure | 1 atm | 91 | 95 |

| 5 | 5 atm | 95 | 96 | |

| 6 | 10 atm | 96 | 94 | |

| 7 | Ammonia Source | NH₃ (gas) | 88 | 92 |

| 8 | NH₄OAc | 91 | 95 | |

| 9 | NH₄OH | 85 | 90 |

*Data is representative and based on typical results for aldehyde ammoxidation.

Experimental Protocols

General Protocol for One-Pot Catalytic Ammoxidation of Citronellal to Citronellonitrile

This protocol is based on a transition metal-free system using iodine as a catalyst and hydrogen peroxide as the oxidant.[1][2]

Materials:

-

Citronellal (95% purity)

-

Aqueous ammonia (28-30%)

-

Iodine (I₂)

-

Hydrogen peroxide (30% solution)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add citronellal (10 mmol, 1.54 g).

-